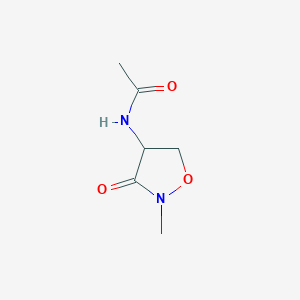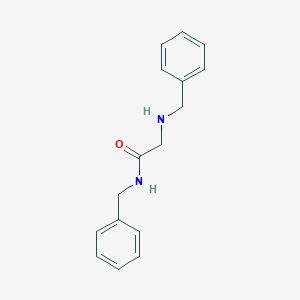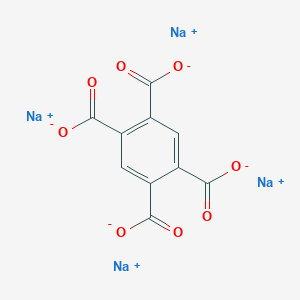
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide, also known as MOA, is a chemical compound that has been widely studied for its potential applications in scientific research. MOA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide works by inhibiting the activity of the enzyme peptidyl transferase, which is responsible for catalyzing the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this enzyme, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide prevents the formation of new proteins, which can have a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein synthesis, the inhibition of RNA transcription, and the inhibition of enzyme activity. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is its ability to inhibit the formation of peptide bonds between amino acids, making it a valuable tool for the study of protein synthesis. However, N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide can also have toxic effects on cells, making it important to use caution when working with this compound in the lab.
Orientations Futures
There are several potential future directions for the study of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. One area of research could be the development of new drugs based on the biochemical and physiological effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide. Another area of research could be the study of the toxic effects of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide on cells, in order to better understand how this compound affects cellular function. Finally, researchers could also explore the potential use of N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide in the treatment of diseases such as cancer and inflammation.
Méthodes De Synthèse
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2-methyl-2-nitropropane-1,3-diol with acetic anhydride, which produces 2-acetoxy-2-methylpropane-1,3-diol. This compound is then reacted with phosgene to produce 2-acetoxy-2-methylpropanoyl chloride. Finally, this compound is reacted with glycine to produce N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide.
Applications De Recherche Scientifique
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been used in a wide range of scientific research applications, including the study of protein synthesis, enzyme activity, and RNA transcription. N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide has been found to be particularly useful in the study of protein synthesis, as it has been shown to inhibit the formation of peptide bonds between amino acids.
Propriétés
Numéro CAS |
14617-48-2 |
|---|---|
Nom du produit |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
N-(2-methyl-3-oxo-1,2-oxazolidin-4-yl)acetamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)7-5-3-11-8(2)6(5)10/h5H,3H2,1-2H3,(H,7,9) |
Clé InChI |
KBIHQOBZGBMUEF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CON(C1=O)C |
SMILES canonique |
CC(=O)NC1CON(C1=O)C |
Synonymes |
N-(2-Methyl-3-oxoisoxazolidin-4-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,9S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene](/img/structure/B86112.png)





![1,4-Dithia-7-azaspiro[4.4]nonane](/img/structure/B86125.png)
![Acenaphtho[1,2-j]fluoranthene](/img/structure/B86126.png)

![2,6-Dioxaspiro[3.3]heptane](/img/structure/B86131.png)


